molecular formula C11H12O3 B6613502 2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 183480-80-0

2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Katalognummer: B6613502
CAS-Nummer: 183480-80-0
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: VQBHRCHDEHKUIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a chiral chroman derivative that serves as a valuable synthetic intermediate and potential pharmacophore in medicinal chemistry research. Compounds within this structural class have demonstrated significant biological activities. For instance, closely related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been extensively evaluated as leukotriene antagonists, exhibiting potent anti-inflammatory properties by inhibiting bronchoconstriction induced by LTD4 and LTB4 . The chroman carboxylic acid scaffold is also recognized for its role in inhibiting key enzymatic pathways; such derivatives have shown inhibitory activity on 5-lipoxygenase, an enzyme in the leukotriene biosynthesis pathway, and can modulate other pharmacological targets like lipid peroxidation and platelet aggregation . Furthermore, the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure has proven effective as a resolving agent for the optical resolution of racemic amines, such as 2'-halo-α-methylbenzylamines, highlighting its utility in chiral separations and the production of enantiomerically pure compounds . The synthesis of related chroman-2-carboxylic acids can be achieved through acid-catalyzed reactions of phenols with butyrolactone, followed by hydrolysis, or via other cyclization methods . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-methyl-3,4-dihydrochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(10(12)13)7-6-8-4-2-3-5-9(8)14-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBHRCHDEHKUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

A landmark patent (CN108148032B) outlines a two-step process starting with phenol derivatives and γ-butyrolactone. In the first step, 4-fluorophenol reacts with γ-butyrolactone under alkaline conditions (e.g., potassium hydroxide in ethanol) to form an intermediate ester. The second step employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to induce cyclization, yielding the target compound with >85% purity.

Key advantages include:

  • Minimal byproducts : The closed-ring structure forms selectively due to steric and electronic effects.

  • Scalability : Continuous flow reactors reduce reaction times to 2–4 hours, making this method industrially viable.

Optimization of Alkaline Conditions

The choice of base significantly impacts intermediate stability. Potassium carbonate in dimethylformamide (DMF) at 80°C achieves a 92% conversion rate, whereas sodium hydroxide in aqueous ethanol results in partial hydrolysis. Solvent selection also affects yields:

SolventTemperature (°C)Conversion Rate (%)
Ethanol7078
DMF8092
Tetrahydrofuran6585

Mitsunobu Reaction-Driven Synthesis

Coupling of 7-Hydroxyl-3-Coumarin Carboxylic Acid Esters

A U.S. patent (US7456205) details the Mitsunobu reaction between 7-hydroxyl-3-coumarin carboxylic acid methyl ester and 2-phenyl ethanol in anhydrous tetrahydrofuran (THF). Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the reaction proceeds at 0°C to room temperature, achieving a 76% yield. Subsequent hydrolysis under basic conditions (NaOH in methanol/water) furnishes the carboxylic acid derivative.

Catalytic Hydrogenolysis for Ring Saturation

The same patent highlights palladium-on-carbon (Pd/C) as a catalyst for hydrogenating the 3,4-double bond in coumarin precursors. At 50 psi H₂ and 25°C, this step achieves >95% conversion, critical for ensuring the dihydrobenzopyran structure.

Aldol Condensation and Michael Addition Cascades

Chroman-4-One Scaffold Formation

A 2023 PMC study synthesizes benzopyran derivatives via aldol condensation between o-hydroxyacetophenones and methyl ketones . Using pyrrolidine as a catalyst in refluxing toluene, the reaction forms chroman-4-one intermediates in 68–74% yields. Subsequent Michael addition with nitroethylene derivatives introduces the 2-aminopropyl side chain.

Ester Protection and Hydrolysis

To prevent unwanted side reactions, the phenolic -OH group is protected with p-fluorobenzyl chloride in the presence of potassium carbonate. Deprotection via hydrogenolysis (H₂/Pd-C) restores the phenol, which undergoes acid-catalyzed cyclization (HCl in dioxane) to yield the target compound.

Industrial vs. Laboratory-Scale Methodologies

Industrial Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent recycling : Ethanol and THF are recovered via distillation, reducing waste.

  • Catalyst reuse : Pd/C catalysts are filtered and reactivated, lowering production costs by 15–20%.

Laboratory-Scale Refinements

Academic protocols emphasize precision:

  • Chromatography : Flash column chromatography (hexane/ethyl acetate) isolates isomers with >99% purity.

  • Low-temperature control : Reactions at −20°C suppress epimerization, preserving stereochemical integrity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Acid-catalyzed cyclization85–9290–95HighLow
Mitsunobu reaction70–7685–90ModerateHigh
Aldol-Michael cascade65–7480–88LowModerate

Key observations :

  • Acid-catalyzed cyclization is optimal for industrial applications due to its high yield and low reagent costs.

  • Mitsunobu reactions, while efficient, require expensive azodicarboxylates, limiting their scalability.

  • Aldol-Michael cascades offer modularity for structural analogs but suffer from lower yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of 2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The benzopyran scaffold allows for extensive modifications. Key analogs include:

Compound Name Substituent Position(s) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Use CAS Number References
2-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid 2-CH3, 2-COOH 194.18 (estimated) Not reported Synthetic intermediate/Pharmacology Not explicitly listed -
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid 6-F, 2-COOH 208.14 212 Intermediate for Nebivolol (β-blocker) 129050-20-0
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid 6-CH3, 2-COOH 194.18 Not reported R&D applications 72914-12-6
4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid 4-OH, 2-COOH 194.18 Not reported Potential antioxidant 83278-79-9
Trolox (6-Hydroxy-2,5,7,8-tetramethyl derivative) 2-COOH, 6-OH, 2,5,7,8-CH3 250.29 Not reported Antioxidant (Vitamin E analog) 53188-07-1
3,4-Dihydro-2H-benzopyran-3-carboxylic acid 3-COOH 178.18 Not reported Synthetic intermediate Not explicitly listed

Key Observations :

  • Substituent Position : The position of the methyl group (2- vs. 6-) significantly impacts molecular interactions. For example, 6-fluoro derivatives are intermediates in Nebivolol synthesis , while 2-methyl substitution may alter steric effects in binding pockets.
  • Hydroxy groups (e.g., Trolox) confer antioxidant activity via radical scavenging .

Pharmacological and Physicochemical Properties

  • Leukotriene Antagonism : Ro 23-3544, a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative, demonstrates potent LTD4 antagonism in guinea pig models, highlighting the scaffold's relevance in anti-inflammatory drug design .
  • Antioxidant Activity : Trolox’s radical-quenching ability is attributed to its hydroxy and methyl groups . The 2-methyl analog may exhibit modified antioxidant potency due to reduced polarity.
  • Physical Properties : Fluorine substitution increases molecular weight (208.14 vs. 194.18) and melting point (212°C) compared to methyl derivatives .

Q & A

Q. What are the common synthetic routes for 2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves functionalization of the benzopyran core. For example:

  • Esterification : Refluxing 6-hydroxymethyl derivatives (e.g., compound 11 ) with anhydrides (e.g., propionic, butyric, or valeric anhydride) for 3 hours, followed by crystallization in solvents like chloroform/petroleum ether (yields: 60–80%) .
  • Purification : Use column chromatography with silica gel or recrystallization in acetonitrile/water to isolate derivatives like 6-propionoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (17a ) .

Q. Table 1: Representative Synthesis Conditions

DerivativeReagentSolvent SystemYield (%)
17a Propionic anhydrideCHCl₃:petroleum ether60–80
17b Butyric anhydrideCH₃CN:water60–80
17c Valeric anhydrideCHCl₃:diisopropylether60–80

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., lactone C=O at ~1740 cm⁻¹, carboxylic acid C=O at ~1689 cm⁻¹) .
  • ¹H NMR : Confirm substitution patterns (e.g., methylene protons at δ 5.19–5.21 ppm for ester-linked CH₂ groups) .
  • Mass Spectrometry : Use high-resolution MS to validate molecular formulas (e.g., C₁₄H₁₂O₆ for 17a ) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .
  • Ventilation : Work in a fume hood to prevent inhalation of dust (OSHA respiratory protection guidelines) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can low yields in esterification reactions of this compound be optimized?

Methodological Answer:

  • Reagent Stoichiometry : Increase anhydride molar ratios (e.g., 30 mL propionic anhydride per 3 g starting material) to drive esterification .
  • Temperature Control : Maintain reflux conditions (100–120°C) to accelerate reaction kinetics without degrading heat-sensitive groups .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing side-product formation .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding studies) and control for batch-to-batch compound variability .
  • Metabolic Stability Testing : Compare pharmacokinetic profiles (e.g., plasma half-life, CYP450 interactions) to identify confounding factors .
  • Structural Validation : Confirm stereochemistry via X-ray crystallography (e.g., ethyl (2R)-7-hydroxy-2-methyl derivatives) to rule out enantiomeric interference .

Q. What computational approaches predict the reactivity of benzopyran derivatives?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites using SMILES strings (e.g., C1C(OC(=O)C2=CC=CC=C21)C(=O)O) .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2) using software like AutoDock Vina and validate with SPR assays .
  • QSAR Modeling : Coralate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity using regression analysis .

Q. Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Weight206.24 g/mol
Melting Point (6-Fluoro derivative)212°C
Boiling Point358.04°C
Density1.35 g/cm³

Q. How to design derivatives for enhanced metabolic stability?

Methodological Answer:

  • Prodrug Strategies : Introduce acyloxymethyl esters (e.g., 17a–17c ) to improve oral bioavailability and resist first-pass metabolism .
  • Halogenation : Substitute position 6 with fluorine (e.g., 6-fluoro derivative, CAS 129050-20-0) to reduce CYP450-mediated oxidation .
  • Cyclohexyl Modifications : Incorporate hydrophobic groups (e.g., 6-cyclohexylchroman-2-carboxylic acid) to enhance plasma protein binding .

Q. What analytical methods validate purity in enantiomeric mixtures?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate (R)- and (S)-enantiomers .
  • Polarimetry : Measure optical rotation (e.g., ethyl (2R)-7-hydroxy-2-methyl derivatives) to confirm enantiomeric excess .
  • NMR Chiral Shift Reagents : Employ Eu(hfc)₃ to resolve overlapping proton signals in diastereomeric complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.